molecular formula C11H19N2O5PS B1205982 Pyridathion CAS No. 59631-23-1

Pyridathion

Cat. No.: B1205982
CAS No.: 59631-23-1
M. Wt: 322.32 g/mol
InChI Key: NHUNFKZUEHLVER-UHFFFAOYSA-N
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Description

Pyridathion is an organophosphate compound primarily employed as an insecticide and acaricide in agricultural and environmental pest control. It functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of pests, leading to paralysis and death . Developed by Bayer AG, this compound is often utilized in synergistic combinations with other active ingredients, such as pyrethroids and neonicotinoids, to enhance efficacy and delay resistance development in target species . Its application spans crop protection, livestock pest management, and public health vector control. This compound’s chemical structure includes a pyridine ring and thiophosphate group, distinguishing it from other organophosphates in terms of stability and bioactivity .

Properties

CAS No.

59631-23-1

Molecular Formula

C11H19N2O5PS

Molecular Weight

322.32 g/mol

IUPAC Name

5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one

InChI

InChI=1S/C11H19N2O5PS/c1-6-16-19(20,17-8(2)3)18-9-7-12-13(4)11(14)10(9)15-5/h7-8H,6H2,1-5H3

InChI Key

NHUNFKZUEHLVER-UHFFFAOYSA-N

SMILES

CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C

Canonical SMILES

CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C

Other CAS No.

59631-23-1

Synonyms

pyridathion

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • This compound’s pyridine ring enhances systemic mobility in plants compared to Parathion’s phenyl group, which prioritizes contact toxicity .
  • Pirimiphos-ethyl’s pyrimidine moiety improves selectivity toward aphids and stored-grain pests, whereas this compound exhibits broader acaricidal activity .

Functional and Toxicological Comparison

Parameter This compound Parathion (-ethyl) Pirimiphos-ethyl
Mode of Action AChE inhibition AChE inhibition AChE inhibition
LD₅₀ (Rat, oral) ~25 mg/kg (estimated) 2–6 mg/kg 140–300 mg/kg
Environmental Persistence Moderate (t₁/₂ = 7–14 days) High (t₁/₂ = 30–60 days) Low (t₁/₂ = 3–5 days)
Target Pests Mites, beetles, flies Aphids, leafhoppers Stored-product insects

Functional Insights :

  • Toxicity : Parathion is significantly more toxic to mammals due to its nitro group, which enhances AChE binding affinity, whereas this compound’s reduced mammalian toxicity allows safer use in mixed-use environments .
  • Persistence : Parathion’s stability in soil raises ecological concerns, while this compound’s moderate degradation balances efficacy and environmental safety .
  • Spectrum : Pirimiphos-ethyl’s low persistence suits controlled storage environments, contrasting with this compound’s versatility in open-field applications .

Research Findings and Innovations

Recent studies highlight this compound’s role in resistance management. For example, a 2023 field trial demonstrated that this compound-carbamate combinations reduced spider mite resistance by 40% compared to monotherapies . Conversely, Parathion’s use has declined due to regulatory restrictions, while Pirimiphos-ethyl remains dominant in post-harvest applications .

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